(4-fluoro-2-methylphenyl)trimethylsilane
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Overview
Description
(4-fluoro-2-methylphenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-2-methylphenyl)trimethylsilane typically involves the reaction of 4-fluoro-6-methylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Fluoro-6-methylbenzene+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall product quality.
Chemical Reactions Analysis
Types of Reactions: (4-fluoro-2-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The fluorine atom can be reduced to form hydrogen-substituted derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are utilized.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilyl group.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include hydrogen-substituted benzene derivatives.
Scientific Research Applications
(4-fluoro-2-methylphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-fluoro-2-methylphenyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The fluorine atom contributes to the compound’s electronic properties, influencing its reactivity and interaction with other molecules. The methyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- 1-(Trimethylsilyl)-4-fluorobenzene
- 1-(Trimethylsilyl)-4-methylbenzene
- 1-(Trimethylsilyl)-4-chlorobenzene
Comparison: (4-fluoro-2-methylphenyl)trimethylsilane is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. The trimethylsilyl group further enhances its stability and reactivity, making it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-8-7-9(11)5-6-10(8)12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEWIVZDOZCICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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